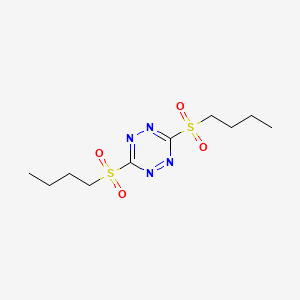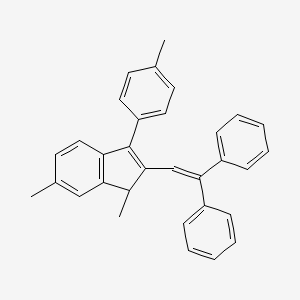
5-(3-Hydroxyprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Hydroxyprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol is an organic compound that features a dioxane ring substituted with a hydroxypropynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol typically involves the reaction of 2,2-dimethyl-1,3-dioxane with propargyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve yield and purity. Additionally, the use of automated systems can reduce the risk of human error and increase the efficiency of the production process.
化学反応の分析
Types of Reactions
5-(3-Hydroxyprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 5-(3-Oxoprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxan-5-one.
Reduction: Formation of 5-(3-Hydroxypropyl)-2,2-dimethyl-1,3-dioxan-5-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(3-Hydroxyprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 5-(3-Hydroxyprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol involves its interaction with specific molecular targets. The hydroxypropynyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Hydroxyprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxane: Similar structure but lacks the additional hydroxy group.
5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde: Contains a thiophene ring instead of a dioxane ring.
Uniqueness
5-(3-Hydroxyprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol is unique due to the presence of both a hydroxypropynyl group and a dioxane ring, which confer distinct chemical and physical properties. This combination of features makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
918952-51-9 |
|---|---|
分子式 |
C9H14O4 |
分子量 |
186.20 g/mol |
IUPAC名 |
5-(3-hydroxyprop-1-ynyl)-2,2-dimethyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C9H14O4/c1-8(2)12-6-9(11,7-13-8)4-3-5-10/h10-11H,5-7H2,1-2H3 |
InChIキー |
UIZNFVWIGHFQTH-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(CO1)(C#CCO)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate](/img/structure/B14192863.png)

![6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14192870.png)

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate](/img/structure/B14192882.png)







![1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14192934.png)

